An In-Depth Technical Guide to 7-Bromo-1H-indazole: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 7-Bromo-1H-indazole: Structure, Properties, and Synthetic Utility
A Note to the Researcher: This guide focuses on the chemical properties, structure, and applications of 7-bromo-1H-indazole. Initial inquiries for the specific derivative, 7-bromo-1H-indazol-6-ol, did not yield sufficient public data for a comprehensive technical overview, suggesting it may be a novel or less-characterized compound. Consequently, this document centers on the well-documented and structurally significant parent compound, 7-bromo-1H-indazole. The principles, protocols, and applications discussed herein provide a foundational understanding relevant to its hydroxylated analog and the broader class of substituted indazoles.
Introduction and Scientific Context
Indazoles are a class of heterocyclic aromatic organic compounds characterized by a bicyclic structure composed of a fused benzene and pyrazole ring.[1][2] This scaffold is of significant interest in medicinal chemistry, often acting as a bioisostere for indoles or phenols, and is a privileged structure found in numerous kinase inhibitors.[3][4] The 1H-indazole tautomer, in particular, exhibits a wide array of biological activities and serves as a versatile synthetic intermediate.[1]
7-bromo-1H-indazole, the subject of this guide, is a key building block in synthetic organic chemistry. The strategic placement of the bromine atom at the 7-position allows for further functionalization through various cross-coupling reactions, making it a valuable precursor for creating diverse molecular libraries. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents and antivirals.[5][6][7][8] For instance, substituted 7-bromo-1H-indazoles are crucial intermediates in the synthesis of complex molecules like the HIV-1 capsid inhibitor, Lenacapavir.[5][6][8]
This guide provides an in-depth look at the fundamental chemical properties, structural features, and a validated synthesis protocol for 7-bromo-1H-indazole, offering insights for researchers in drug discovery and chemical development.
Molecular Structure and Physicochemical Properties
The structure of 7-bromo-1H-indazole features a bromine atom on the benzene ring adjacent to the nitrogen at position 1 of the pyrazole ring. This substitution pattern influences the molecule's electronic properties and reactivity.
Structural Representation
The chemical structure can be represented in multiple ways, each offering a different level of detail.
Caption: 2D structure of 7-bromo-1H-indazole.
Core Physicochemical Data
The essential physicochemical properties of 7-bromo-1H-indazole are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 53857-58-2 | [9][10][11] |
| Molecular Formula | C₇H₅BrN₂ | [9][10][11] |
| Molecular Weight | 197.03 g/mol | [9][10][12] |
| Appearance | Powder / Beige solid | [9][11] |
| Melting Point | 126-130 °C | [9] |
| SMILES String | Brc1cccc2cn[nH]c12 | [9] |
| InChI Key | KMHHWCPTROQUFM-UHFFFAOYSA-N | [9] |
Synthesis Protocol: Sandmeyer-Type Reaction
One common and reliable method for the synthesis of 7-bromo-1H-indazole is a Sandmeyer-type reaction starting from 7-amino-1H-indazole. This classic transformation is a cornerstone of aromatic chemistry for the conversion of an amino group into a halide.
Synthesis Workflow
The overall workflow involves diazotization of the starting amine followed by substitution with bromide.
Caption: Workflow for the synthesis of 7-bromo-1H-indazole.
Step-by-Step Experimental Procedure
This protocol is adapted from established literature procedures.[11]
Materials:
-
7-aminoindazole
-
Concentrated hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Cuprous bromide (CuBr)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Protocol:
-
Preparation of Amine Salt Solution:
-
In a suitable reaction vessel, dissolve 7-aminoindazole (e.g., 3.45 g, 25.9 mmol) in concentrated hydrobromic acid (25 mL).[11]
-
Dilute the solution with water (8.5 mL) and cool the mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt).[11]
-
Causality: The formation of the hydrobromide salt of the amine increases its solubility in the aqueous acidic medium. Low temperatures are critical to ensure the stability of the diazonium salt formed in the next step.
-
-
Diazotization:
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 755 mg, 10.9 mmol) in water (11.5 mL) and cool it.[11]
-
Slowly add this cold sodium nitrite solution to the amine salt solution, maintaining the temperature below -5 °C.[11]
-
Subsequently, add solid sodium nitrite (e.g., 1.14 g, 16.5 mmol) in portions to complete the reaction.[11]
-
Stir the reaction mixture at -5 °C for 15 minutes.[11]
-
Causality: The reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and HBr) forms an unstable diazonium salt. The slow, portion-wise addition and strict temperature control prevent decomposition and unwanted side reactions.
-
-
Copper-Catalyzed Bromination (Sandmeyer Reaction):
-
Prepare a solution of cuprous bromide (e.g., 3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL) and cool it.[11]
-
Add this CuBr solution dropwise to the diazonium salt solution over 15 minutes.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.[11]
-
Causality: Cuprous bromide catalyzes the substitution of the diazonium group with a bromide ion. The nitrogen gas (N₂) evolved during this step is an excellent leaving group, driving the reaction to completion.
-
-
Workup and Extraction:
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the evolution of gas ceases.[11]
-
Dilute the neutralized mixture with water (50 mL) and filter any solids, washing the filter cake with ethyl acetate.[11]
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer multiple times with ethyl acetate (e.g., 3 x 200 mL).[11]
-
Causality: Neutralization quenches the acid and prepares the mixture for extraction. Ethyl acetate is a suitable organic solvent to extract the desired product from the aqueous phase.
-
-
Purification:
-
Combine all the organic extracts and dry them over anhydrous sodium sulfate.[11]
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude 7-bromo-1H-indazole.[11] Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Applications in Research and Drug Development
The indazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. 7-bromo-1H-indazole leverages this by providing a convenient handle for synthetic elaboration.
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The N-H and pyrazolic nitrogen of the indazole ring are excellent hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine portion of ATP.[3][4][13] The bromo-substituent at the 7-position serves as a synthetic vector, allowing for the introduction of larger side chains that can occupy adjacent pockets to enhance potency and selectivity.[13]
Caption: Role of the 7-bromo-1H-indazole scaffold in kinase inhibitor design.
Intermediate in Complex Syntheses
7-bromo-1H-indazole and its derivatives are valuable intermediates. For example, 7-bromo-4-chloro-1H-indazol-3-amine is a key fragment for the synthesis of Lenacapavir, a first-in-class HIV-1 capsid inhibitor.[5][8] The synthesis demonstrates the utility of the brominated indazole core in constructing complex, biologically active molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 7-bromo-1H-indazole.
-
Hazard Identification: It is classified as harmful if swallowed.[12][14] It may also cause skin and eye irritation.[12][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[15] Avoid contact with skin, eyes, and clothing.[16]
-
Storage: Store in a cool, dry place in a tightly sealed container.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[14][15][16]
References
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LookChem. (n.d.). 7-Bromo-1H-indazole Safety Data Sheets(SDS). Retrieved from [Link]
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CP Lab Safety. (n.d.). 7-Bromo-6-methoxy-1H-indazole, 95% Purity, C8H7BrN2O, 100 mg. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
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Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). ResearchGate. Retrieved from [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839-5851. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole. Retrieved from [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
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Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... (n.d.). ResearchGate. Retrieved from [Link]
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Sim, T., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 577-582. Retrieved from [Link]
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Singh, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1454. Retrieved from [Link]
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Sura, W., et al. (2022). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. BMC Cancer, 22, 1100. Retrieved from [Link]
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Sim, T., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. Retrieved from [Link]
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